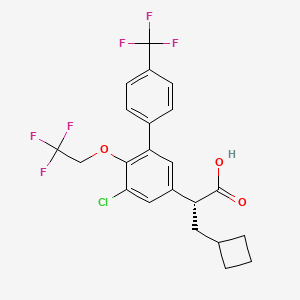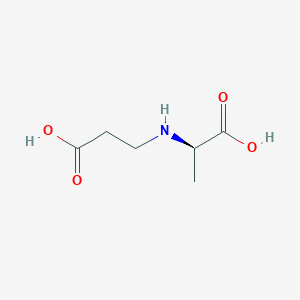
(R)-beta-alanopine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-beta-alanopine is a chiral compound that plays a significant role in various biochemical processes. It is an amino acid derivative and is known for its involvement in the alanopine dehydrogenase reaction, which is crucial in anaerobic metabolism in marine invertebrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-beta-alanopine typically involves the reaction of beta-alanine with pyruvate in the presence of alanopine dehydrogenase. This enzyme-catalyzed reaction is stereospecific, producing the ®-enantiomer of beta-alanopine. The reaction conditions usually require a buffered aqueous solution at a pH optimal for the enzyme activity, typically around pH 7.5 to 8.5.
Industrial Production Methods
Industrial production of ®-beta-alanopine can be achieved through biotechnological methods involving the fermentation of genetically engineered microorganisms that express alanopine dehydrogenase. This method is advantageous due to its specificity and efficiency in producing the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
®-beta-alanopine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce pyruvate and beta-alanine.
Reduction: It can be reduced back to its precursor compounds under certain conditions.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products
The major products formed from these reactions include pyruvate, beta-alanine, and substituted derivatives of ®-beta-alanopine.
Wissenschaftliche Forschungsanwendungen
®-beta-alanopine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is studied for its role in anaerobic metabolism in marine organisms.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in conditions related to metabolic disorders.
Industry: It is used in the production of chiral catalysts and other fine chemicals.
Wirkmechanismus
The mechanism of action of ®-beta-alanopine involves its role as a substrate for alanopine dehydrogenase. This enzyme catalyzes the reversible conversion of ®-beta-alanopine to pyruvate and beta-alanine, with the concomitant reduction of NAD+ to NADH. This reaction is part of the anaerobic metabolic pathway in marine invertebrates, allowing them to generate energy under low oxygen conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lactate: Another key compound in anaerobic metabolism, but it is not chiral.
Alanine: A simple amino acid that is structurally similar but lacks the chiral center.
Beta-alanine: A precursor in the synthesis of ®-beta-alanopine.
Uniqueness
®-beta-alanopine is unique due to its chiral nature and specific role in the anaerobic metabolism of marine invertebrates. Unlike lactate, which is produced in many organisms, ®-beta-alanopine is more specialized and is primarily found in marine species.
Eigenschaften
CAS-Nummer |
2254-38-8 |
|---|---|
Molekularformel |
C6H11NO4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(2R)-2-(2-carboxyethylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(6(10)11)7-3-2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m1/s1 |
InChI-Schlüssel |
OAWHMSFCLIYBHE-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)NCCC(=O)O |
Kanonische SMILES |
CC(C(=O)O)NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




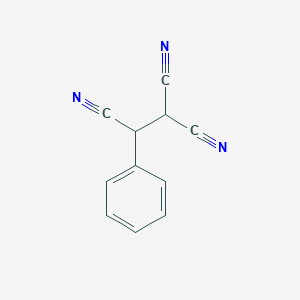
![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)
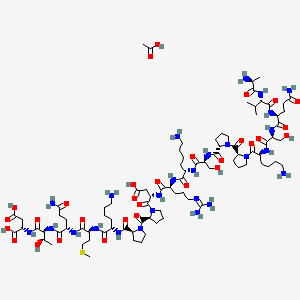
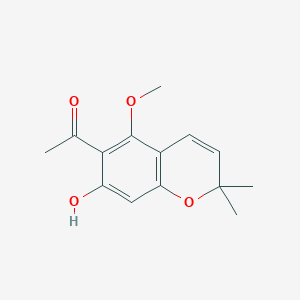
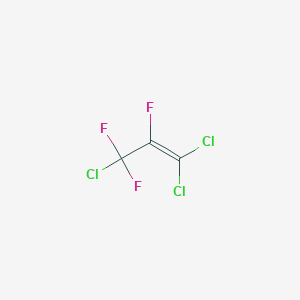
![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(prop-1-en-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B14749610.png)
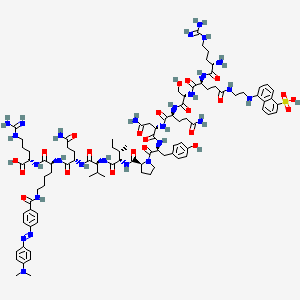
![((3aR,6S,6aR)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol](/img/structure/B14749644.png)

![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)
![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)
